molecular formula C10H9BFNO3 B13472265 (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)boronic acid

Cat. No.: B13472265
M. Wt: 220.99 g/mol
InChI Key: BSVGGVCRDRCFGF-UHFFFAOYSA-N
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Description

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid is an organic compound that features a boronic acid group attached to a heterocyclic oxazole ring. The presence of the fluorophenyl and methyl groups adds to its unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to develop new pharmaceuticals. The oxazole ring is a common motif in many bioactive molecules, and the boronic acid group can interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid can be used in the development of new materials, including polymers and advanced composites. Its unique chemical properties can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid: Unique due to the combination of the oxazole ring and boronic acid group.

    [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic ester: Similar structure but with an ester group instead of the acid.

    [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronate: Similar but in the form of a boronate salt.

Uniqueness

The uniqueness of [3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid lies in its ability to participate in a wide range of chemical reactions due to the presence of both the boronic acid group and the oxazole ring. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H9BFNO3

Molecular Weight

220.99 g/mol

IUPAC Name

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]boronic acid

InChI

InChI=1S/C10H9BFNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5,14-15H,1H3

InChI Key

BSVGGVCRDRCFGF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(ON=C1C2=CC=C(C=C2)F)C)(O)O

Origin of Product

United States

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